2-(3,4-Dimethoxyphenyl)-3,4-dihydro-5,7-dimethoxy-2H-1-benzopyran-4-ol 2-(3,4-Dimethoxyphenyl)-3,4-dihydro-5,7-dimethoxy-2H-1-benzopyran-4-ol
Brand Name: Vulcanchem
CAS No.: 10496-69-2
VCID: VC0079843
InChI: InChI=1S/C19H22O6/c1-21-12-8-17(24-4)19-13(20)10-15(25-18(19)9-12)11-5-6-14(22-2)16(7-11)23-3/h5-9,13,15,20H,10H2,1-4H3
SMILES: COC1=C(C=C(C=C1)C2CC(C3=C(O2)C=C(C=C3OC)OC)O)OC
Molecular Formula: C19H22O6
Molecular Weight: 346.4 g/mol

2-(3,4-Dimethoxyphenyl)-3,4-dihydro-5,7-dimethoxy-2H-1-benzopyran-4-ol

CAS No.: 10496-69-2

Main Products

VCID: VC0079843

Molecular Formula: C19H22O6

Molecular Weight: 346.4 g/mol

2-(3,4-Dimethoxyphenyl)-3,4-dihydro-5,7-dimethoxy-2H-1-benzopyran-4-ol - 10496-69-2

CAS No. 10496-69-2
Product Name 2-(3,4-Dimethoxyphenyl)-3,4-dihydro-5,7-dimethoxy-2H-1-benzopyran-4-ol
Molecular Formula C19H22O6
Molecular Weight 346.4 g/mol
IUPAC Name 2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-4-ol
Standard InChI InChI=1S/C19H22O6/c1-21-12-8-17(24-4)19-13(20)10-15(25-18(19)9-12)11-5-6-14(22-2)16(7-11)23-3/h5-9,13,15,20H,10H2,1-4H3
Standard InChIKey APLKIOPSKVXHFK-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2CC(C3=C(O2)C=C(C=C3OC)OC)O)OC
Canonical SMILES COC1=C(C=C(C=C1)C2CC(C3=C(O2)C=C(C=C3OC)OC)O)OC
Synonyms 2-(3,4-Dimethoxyphenyl)-3,4-dihydro-5,7-dimethoxy-2H-1-benzopyran-4-ol
PubChem Compound 596533
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator